(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is a complex organic compound featuring a cyclopropyl group, a phenylethenesulfonamide moiety, and a hydroxymethyl substituent
Mechanism of Action
Target of Action
The primary targets of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide
Cyclopropane-containing compounds have been found to interact with a variety of biological targets .
Mode of Action
Cyclopropane-containing compounds are known for their unique structural and chemical properties, which often contribute to their biological activities .
Biochemical Pathways
Cyclopropane biosynthesis, a process that could be relevant to this compound, involves two major pathways. These pathways differ based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The specific molecular and cellular effects of This compound
The presence of the cyclopropane moiety often contributes to the biological activities of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the Simmons-Smith reaction, which cyclopropanates alkenes using a zinc carbenoid intermediate . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst . The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, ensuring scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamines: Share the cyclopropyl group but differ in their amine functionality.
Phenylethenesulfonamides: Similar sulfonamide moiety but lack the cyclopropyl and hydroxymethyl groups.
Hydroxymethylcyclopropanes: Contain the cyclopropyl and hydroxymethyl groups but lack the sulfonamide moiety.
Uniqueness
(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-6,9,14-15H,7-8,10-11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHRXJQIHJBQK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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